2-Acetamido-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Acetamido-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3S and a molecular weight of 186.19 . It is also known by its CAS Number: 50602-38-5 .
Molecular Structure Analysis
The InChI code for 2-Acetamido-1,3-thiazole-4-carboxylic acid is 1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The melting point of 2-Acetamido-1,3-thiazole-4-carboxylic acid is between 295-298°C . The compound’s purity, storage temperature, and physical form are not specified in the search results .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 2-Acetamido-1,3-thiazole-4-carboxylic acid, have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health problems.
Analgesic Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory activity . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial properties, making them effective against various types of bacteria . This suggests potential use in the development of new antibiotics.
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have demonstrated antifungal activity . This could lead to the development of new antifungal medications.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . This suggests they could be used in the treatment of various viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . They have been found to be effective against various types of cancer cells, suggesting potential use in cancer treatment.
Neuroprotective Activity
Thiazole compounds have been reported to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . For instance, some thiazole derivatives have been found to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives have been reported to inhibit the action of topoisomerase II, leading to DNA double-strand breaks and cell death .
Pharmacokinetics
Thiazole derivatives are generally known for their ability to cross cellular membranes due to their mesoionic nature .
Result of Action
Thiazole derivatives have been found to have a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence its bioavailability and efficacy in different environments.
properties
IUPAC Name |
2-acetamido-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINQVZUSLLCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357007 | |
Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3-thiazole-4-carboxylic acid | |
CAS RN |
50602-38-5 | |
Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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